molecular formula C8H9BrN2O B118694 2-Acetylamino-5-bromo-3-methylpyridine CAS No. 142404-81-7

2-Acetylamino-5-bromo-3-methylpyridine

Cat. No.: B118694
CAS No.: 142404-81-7
M. Wt: 229.07 g/mol
InChI Key: HBZDMVSJHVZHKC-UHFFFAOYSA-N
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Description

2-Acetylamino-5-bromo-3-methylpyridine is a chemical compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, characterized by the presence of an acetylamino group at the second position, a bromine atom at the fifth position, and a methyl group at the third position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylamino-5-bromo-3-methylpyridine can be synthesized through the bromination of 2-acetylamino-3-methylpyridine. The reaction typically involves the use of bromine in an acetic acid solution, where the bromine selectively reacts with the pyridine ring at the fifth position to introduce the bromine atom .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-5-bromo-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Acetylamino-5-bromo-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylamino-5-bromo-3-methylpyridine involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-methylpyridine: Similar structure but with an amino group instead of an acetylamino group.

    2-Acetylamino-3-methylpyridine: Lacks the bromine atom at the fifth position.

    5-Bromo-3-methylpyridine: Lacks the acetylamino group at the second position.

Uniqueness

2-Acetylamino-5-bromo-3-methylpyridine is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the acetylamino and bromine groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(5-bromo-3-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZDMVSJHVZHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358543
Record name 2-Acetylamino-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142404-81-7
Record name 2-Acetylamino-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylamino-5-bromo-3-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromo-3-methylpyridine (300 mg) in N,N-dimethylaniline (486 mg) was added acetyl chloride (138 mg), and the mixture was stirred for 3 hours at 70° C. The reaction mixture was poured into water, and extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography (chloroform) to give 2-acetamido-5-bromo-3-methylpyridine (120 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
486 mg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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